molecular formula C12H13NO2 B047791 Ethyl 3-cyano-3-phenylpropanoate CAS No. 14025-83-3

Ethyl 3-cyano-3-phenylpropanoate

Cat. No. B047791
CAS RN: 14025-83-3
M. Wt: 203.24 g/mol
InChI Key: HJKJXWMIISKYGB-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-phenylpropanoate is a chemical compound with the molecular formula C12H13NO2 . It is also known by other names such as Ethyl 3-cyano-3,3-diphenylpropanoate and Ethyl (3S)-3-cyano-2-oxo-3-phenylpropanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-cyano-3-phenylpropanoate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be represented by the SMILES string N#CC(C1=CC=CC=C1)(CC(OCC)=O)C2=CC=CC=C2 .

Safety And Hazards

Ethyl 3-phenylpropionate, a similar compound, is considered harmful if swallowed. In case of eye contact, it is recommended to rinse immediately with plenty of water. If skin contact occurs, wash off immediately with soap and plenty of water .

properties

IUPAC Name

ethyl 3-cyano-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKJXWMIISKYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-3-phenylpropanoate

Synthesis routes and methods I

Procedure details

A mixture of 64 g (257.8 mmol) of diethyl benzylidenepropanedioate and 17 g (261 mmol) of potassium cyanide in 750 mL of EtOH and 75 mL of water is heated for 18 hours at 60° C. The medium is then concentrated under reduced pressure and taken up in 500 mL of brine and then extracted with Et2O (2×500 mL). The organic phases are dried over Na2SO4, filtered and then concentrated under reduced pressure. 43.5 g of ethyl 3-cyano-3-phenylpropanoate are obtained in the form of a solid, which is used without further purification in the following step.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

120 g of benzalmalonic acid diethyl ester, 33.6 g of potassium cyanide, 1600 cc of ethanol and 160 cc of water are stirred at a bath temperature of 60° for 12 to 14 hours. The reaction mixture is then cooled with ice water, the potassium bicarbonate which crystallizes is filtered off, the filtrate is made neutral with about 15 cc of 1 N hydrochloric acid, air is passed through the solution with a water jet vacuum pump for 1 hour, the solvent is distilled off on a rotary evaporator, 100 cc of water are added to the oily residue, and extraction is effected 6 times with 250 cc amounts of ether. The 3-cyano-3-phenyl-propionic acid ethyl ester, obtained after distilling off the ether, is purified by vacuum distillation. B.P. 125°-130°/0.15 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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